(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide
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Overview
Description
(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide typically involves the condensation of 3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-one with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a promising candidate for further development in drug discovery .
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Preliminary studies have shown that it may have efficacy in treating certain types of cancer and bacterial infections .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. Its unique chemical structure makes it a valuable component in the design of advanced materials .
Mechanism of Action
The mechanism of action of (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival, leading to the suppression of cancer cell growth. Additionally, it may disrupt bacterial cell wall synthesis, resulting in antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.
Thiazolo[5,4-d]thiazoles: Used in the synthesis of semiconductors for plastic electronics.
Uniqueness
(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide stands out due to its dual fluorine substitution, which enhances its chemical stability and biological activity. This unique feature makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS/c1-2-20-14-12(18)7-4-8-13(14)22-16(20)19-15(21)10-5-3-6-11(17)9-10/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVFAPRNSDVQKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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